molecular formula C11H11ClN2 B2490124 9-chloro-1H,2H,3H,4H-pyrazino[1,2-a]indole CAS No. 287384-68-3

9-chloro-1H,2H,3H,4H-pyrazino[1,2-a]indole

Cat. No. B2490124
CAS RN: 287384-68-3
M. Wt: 206.67
InChI Key: SEKFVHALSLGJKW-UHFFFAOYSA-N
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Description

9-chloro-1H,2H,3H,4H-pyrazino[1,2-a]indole is a chemical compound with the CAS Number: 287384-68-3 . It has a molecular weight of 206.67 . The IUPAC name for this compound is 9-chloro-1,2,3,4-tetrahydropyrazino[1,2-a]indole . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for 9-chloro-1H,2H,3H,4H-pyrazino[1,2-a]indole is 1S/C11H11ClN2/c12-10-2-1-3-11-9(10)6-8-7-13-4-5-14(8)11/h1-3,6,13H,4-5,7H2 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

9-chloro-1H,2H,3H,4H-pyrazino[1,2-a]indole is a powder that is stored at room temperature . It has a molecular weight of 206.67 .

Scientific Research Applications

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with it include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These statements provide guidance on how to handle and store the compound safely .

Mechanism of Action

Target of Action

The primary targets of 9-chloro-1H,2H,3H,4H-pyrazino[1,2-a]indole are currently unknown. This compound is a derivative of the pyrrolo[1,2-a]indole unit, which is a privileged heterocycle found in numerous natural products and has been shown to exhibit diverse pharmacological properties

Biochemical Pathways

The biochemical pathways affected by 9-chloro-1H,2H,3H,4H-pyrazino[1,2-a]indole are currently unknown. Pyrrolo[1,2-a]indole derivatives have been shown to exhibit diverse pharmacological properties, suggesting that they may affect multiple pathways

Result of Action

The molecular and cellular effects of 9-chloro-1H,2H,3H,4H-pyrazino[1,2-a]indole’s action are currently unknown. Given the diverse pharmacological properties of pyrrolo[1,2-a]indole derivatives , this compound may have multiple effects at the molecular and cellular level

properties

IUPAC Name

9-chloro-1,2,3,4-tetrahydropyrazino[1,2-a]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2/c12-10-2-1-3-11-9(10)6-8-7-13-4-5-14(8)11/h1-3,6,13H,4-5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEKFVHALSLGJKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC3=C2C=CC=C3Cl)CN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-chloro-1H,2H,3H,4H-pyrazino[1,2-a]indole

CAS RN

287384-68-3
Record name 9-chloro-1H,2H,3H,4H-pyrazino[1,2-a]indole
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